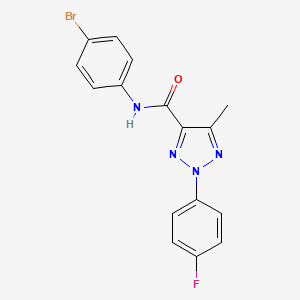

N-(4-bromophenyl)-2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide

Descripción

N-(4-Bromophenyl)-2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a carboxamide group at position 4, a methyl group at position 5, and aryl substituents at positions 2 (4-fluorophenyl) and the carboxamide nitrogen (4-bromophenyl). This scaffold combines halogenated aromatic rings with a heterocyclic core, a design strategy often employed to optimize pharmacokinetic properties and target binding in medicinal chemistry.

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)21-22(20-10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVGTPLPPDMMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.

Introduction of the Bromophenyl and Fluorophenyl Groups: The bromophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically involve the use of bromobenzene and fluorobenzene derivatives.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives (e.g., acid chlorides or esters).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (e.g., temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromophenyl)-2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine atoms, where nucleophiles such as amines or thiols replace these halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Aplicaciones Científicas De Investigación

N-(4-bromophenyl)-2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(4-bromophenyl)-2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Triazole Derivatives with Varied Substituents

Several triazole-carboxamide derivatives share structural similarities with the target compound but differ in substituents:

- 5-Amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 899972-91-9) replaces the 4-fluorophenyl group with a 4-chlorobenzyl moiety and introduces an amino group at position 5 .

- 2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide (CAS: 618441-27-3) features a sulfanyl-acetamide chain and a 2-bromophenyl group, which could alter metabolic stability and steric interactions .

Table 1: Structural Comparison of Triazole-Carboxamide Derivatives

| Compound | R1 (Position 2) | R2 (Carboxamide N) | Additional Features |

|---|---|---|---|

| Target Compound | 4-Fluorophenyl | 4-Bromophenyl | 5-Methyl |

| 5-Amino-N-(4-bromo-3-methylphenyl)... | 4-Chlorobenzyl | 4-Bromo-3-methylphenyl | 5-Amino |

| 2-({4-(2-Bromophenyl)...}) | 4-Methylphenoxymethyl | 4-Fluorophenyl | Sulfanyl-acetamide chain |

Halogen Substitution Effects

Halogen atoms influence electronic properties and binding interactions:

- In N-(4-halophenyl)maleimide derivatives (e.g., 4-bromo vs. 4-fluoro), halogen size (Br: 1.85 Å, F: 1.47 Å) showed minimal impact on monoacylglycerol lipase (MGL) inhibition (IC50: 4.37 μM for Br vs. 5.18 μM for F) . This suggests electronic effects (e.g., electronegativity) may dominate over steric factors in certain targets.

- Pyridazin-3(2H)-one derivatives with 4-bromophenyl and methoxybenzyl groups demonstrated receptor specificity (FPR1/FPR2 vs. FPR2-selective agonism) depending on substituent position (3- vs. 4-methoxy), highlighting the importance of substitution patterns .

Heterocyclic Core Modifications

Replacing the triazole core with other heterocycles significantly alters bioactivity:

- N-{4-[(4-Bromophenyl)sulfonyl]-1,2,4-oxadiazole-5-carboxamide () incorporates a sulfonyl group and oxadiazole ring, enhancing polarity and antioxidant activity compared to triazole-based analogs.

Actividad Biológica

N-(4-bromophenyl)-2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The compound can be synthesized through the reaction of 4-bromophenylisothiocyanate and 4-fluorophenylisothiocyanate with appropriate hydrazine derivatives under reflux conditions in ethanol. The final product is obtained after cyclization and purification processes.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds containing the triazole ring can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.12 to 1.95 µg/mL against multiple pathogens .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| A | E. coli | 0.12 | |

| B | S. aureus | 0.25 | |

| C | P. aeruginosa | 0.50 | |

| D | Bacillus subtilis | 1.95 |

The antibacterial activity of this compound is attributed to its ability to inhibit DNA-gyrase, an essential enzyme in bacterial DNA replication. Molecular docking studies suggest that the triazole moiety acts as a bioisostere for carboxylic acids, enhancing binding interactions with the enzyme's active site .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Mermer et al. (2019) evaluated a series of triazole derivatives against various bacterial strains and reported that compounds similar to this compound exhibited potent antimicrobial activity with MIC values comparable to standard antibiotics such as ciprofloxacin .

- Comparative Analysis : Another research highlighted the structural modifications in triazole derivatives that significantly enhance their antibacterial properties. The introduction of halogen substituents at specific positions on the phenyl rings was found to improve efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.